molecular formula C18H18ClF4N3O3 B2895057 1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097925-41-0

1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2895057
CAS No.: 2097925-41-0
M. Wt: 435.8
InChI Key: LTFFMEDZRRHMIS-UHFFFAOYSA-N
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Description

1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a high-purity chemical compound offered for research and development purposes. This complex molecule features an imidazolidine-2,4-dione (hydantoin) core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The structure is further elaborated with a 2-(2-chloro-6-fluorophenyl)acetyl group linked via a piperidine ring and a 2,2,2-trifluoroethyl side chain. This specific arrangement suggests potential for investigation in various biochemical pathways. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for pharmacological screening, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both chlorine and fluorine substituents, as well as the trifluoroethyl group, can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a molecule of interest in structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF4N3O3/c19-13-2-1-3-14(20)12(13)8-15(27)24-6-4-11(5-7-24)25-9-16(28)26(17(25)29)10-18(21,22)23/h1-3,11H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFFMEDZRRHMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound is compared below with two analogs from the literature and a structurally related derivative:

Compound Substituents Molecular Formula Molecular Weight Reported Activities
Target Compound 2-Chloro-6-fluorophenylacetyl, 2,2,2-trifluoroethyl C₁₉H₁₈ClF₄N₃O₃ 456.8 g/mol Inferred: Enhanced metabolic stability due to halogenation; potential CNS activity
1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 2-Methoxyphenylacetyl, 2,2,2-trifluoroethyl C₁₉H₂₂F₃N₃O₄ 413.4 g/mol Inferred: Reduced electron-withdrawing effects compared to Cl/F substituents
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 4-Methoxyphenyl groups at positions 2 and 6, acetylated piperidin-4-one C₂₃H₂₅NO₄ 391.4 g/mol Antimicrobial, anti-inflammatory (demonstrated in crystallographic studies)

Critical Observations

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance receptor binding compared to the methoxy-substituted analog in . The trifluoroethyl chain in both the target compound and the analog from increases hydrophobicity, likely improving blood-brain barrier penetration relative to non-fluorinated analogs.

Biological Activity Trends :

  • Piperidin-4-one derivatives (e.g., ) exhibit broad antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzyme function. The target compound’s imidazolidinedione moiety may confer additional hydrogen-bonding capabilities, enhancing target specificity.
  • Halogenated phenyl groups (Cl/F) are associated with improved metabolic stability and prolonged half-life compared to methoxy or unsubstituted phenyl groups .

Structural Flexibility :

  • The piperidinyl-acetyl linkage in the target compound allows for conformational adaptability, a feature shared with the analog in . This flexibility is critical for accommodating steric variations in enzyme active sites.

Research Findings and Hypotheses

Pharmacological Potential

  • Antimicrobial Activity : The chloro-fluoro substitution may enhance activity against Gram-positive bacteria, as seen in structurally related piperidine derivatives .
  • Metabolic Stability : Halogenation reduces susceptibility to cytochrome P450 oxidation, a common limitation in methoxy-substituted analogs .

Limitations and Gaps

  • No direct in vivo or in vitro data for the target compound are available in the provided evidence.
  • The imidazolidinedione core’s role in modulating toxicity or off-target effects remains unverified.

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